5-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-19(16-18-8-4-3-5-9-18)22(28)25-23(24-17)27-14-12-26(13-15-27)20-10-6-7-11-21(20)29-2/h3-11H,12-16H2,1-2H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISISJRQACDLRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the benzyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the piperazine moiety: This can be done via a nucleophilic substitution reaction where the piperazine ring is introduced.
Methoxylation: The methoxy group is introduced through an etherification reaction using methanol and an acid catalyst.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated synthesis equipment to scale up the process.
Chemical Reactions Analysis
5-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as alcohols or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., NaOH, NH3).
Scientific Research Applications
5-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with adrenergic receptors.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential neuroprotective and anti-inflammatory properties.
Industrial Applications: The compound’s derivatives are explored for their use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound may inhibit or activate signaling pathways associated with these receptors, influencing processes like smooth muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Key Structural Differences :
Substituent at Position 5: Benzyl (target compound) vs. butyl ().
Piperazine Substitution :
- 2-Methoxyphenyl (target) vs. 3-methoxyphenyl (). Methoxy positioning affects electronic properties and steric interactions, which may influence receptor binding or metabolic stability.
Position 2 Functional Group: Piperazinyl (target) vs. 4-fluorophenylamino (). The piperazine moiety introduces basicity and conformational flexibility, whereas the amino group may reduce solubility due to hydrogen-bond donor capacity.
Physicochemical Properties
Predicted or reported properties of analogous compounds are summarized below:
*Estimated based on molecular formula (C₂₃H₂₅N₄O₂). †Predicted using analogous piperazine derivatives. ‡Amino groups may improve aqueous solubility compared to piperazine derivatives.
Key Observations :
- The butyl analogue () has a lower molecular weight and higher predicted pKa (~11.19) due to the piperazine’s basic nitrogen atoms.
Data Tables
Table 1: Structural Comparison
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Piperazine Coupling | Pd(OAc)₂, Xantphos, 80°C, DMF | 65% → 78% |
| Benzylation | K₂CO₃, DCM, RT, 12h | 70% → 82% |
Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 405.2) .
- HPLC-PDA : Use C18 columns with acetonitrile/water (0.1% TFA) gradients to assess purity (>95%) .
Basic: How can researchers design initial biological screening assays to evaluate receptor binding or enzyme inhibition?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement (e.g., [³H]spiperone for dopamine D₂/D₃ receptors) with compound concentrations 0.1–100 μM .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) with IC₅₀ calculations .
- Data Validation : Include positive controls (e.g., haloperidol for D₂ receptors) and triplicate measurements .
Advanced: How can crystallographic data resolve contradictions in proposed binding modes for this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Use SHELXL for structure refinement (e.g., resolving piperazine ring conformation and hydrogen-bonding networks) .
- Docking Studies : Compare crystallographic data with AutoDock Vina simulations to validate interactions (e.g., methoxyphenyl group orientation in receptor pockets) .
Q. Table 2: Crystallographic vs. Docking Results
| Parameter | X-ray Data | Docking Prediction |
|---|---|---|
| Piperazine Torsion | 45° | 50° |
| H-bond Distance | 2.1 Å | 2.3 Å |
Advanced: How can structure-activity relationship (SAR) studies rationalize conflicting bioactivity data across analogs?
Methodological Answer:
- Substituent Scanning : Synthesize analogs with varied substituents (e.g., 3-methoxy vs. 2-methoxy on phenylpiperazine) and compare IC₅₀ values .
- QSAR Modeling : Use CoMFA or HQSAR to correlate steric/electronic parameters with activity trends (e.g., methoxy position impacts logP and receptor affinity) .
Q. Table 3: SAR of Methoxy Position
| Substituent Position | D₂ Receptor IC₅₀ (nM) | LogP |
|---|---|---|
| 2-Methoxy (Target) | 12 ± 1.5 | 3.2 |
| 3-Methoxy | 45 ± 3.2 | 2.8 |
| 4-Methoxy | 120 ± 10 | 2.5 |
Advanced: How can researchers address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding .
- BBB Penetration : Use PAMPA-BBB to predict blood-brain barrier permeability, critical for CNS targets .
- Metabolite Identification : LC-MS/MS to detect oxidative metabolites (e.g., demethylation of the methoxy group) .
Advanced: What strategies separate enantiomers if chirality impacts activity?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/ethanol (0.1% DEA) .
- Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during benzylation .
Advanced: How can oxidative metabolism pathways be elucidated to guide lead optimization?
Methodological Answer:
- LC-MS/MS Metabolomics : Identify major Phase I metabolites (e.g., hydroxylation at C6-methyl) in liver microsomes .
- CYP450 Inhibition Assays : Test CYP3A4/2D6 inhibition to predict drug-drug interactions .
Q. Table 4: Key Metabolic Pathways
| Metabolic Pathway | Enzyme Involved | Major Metabolite |
|---|---|---|
| N-Demethylation | CYP3A4 | Des-methyl analog |
| Aromatic Hydroxylation | CYP2D6 | 4'-OH derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
